molecular formula C19H24O4 B092049 4-Methyl-2-oxo-2H-1-benzopyran-7-yl nonan-1-oate CAS No. 18319-93-2

4-Methyl-2-oxo-2H-1-benzopyran-7-yl nonan-1-oate

Cat. No.: B092049
CAS No.: 18319-93-2
M. Wt: 316.4 g/mol
InChI Key: IEJIWAFZZKFSFV-UHFFFAOYSA-N
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Description

4-Methyl-2-oxo-2H-1-benzopyran-7-yl nonan-1-oate (4-MOBN) is an organic compound that has been studied for its potential use in laboratory experiments. It is a derivative of the benzopyran family, a group of compounds that have been studied for their potential therapeutic benefits. 4-MOBN has been identified as having a variety of biochemical and physiological effects, and has been studied for its potential use in laboratory experiments.

Scientific Research Applications

Synthesis and Biological Activity

The synthesis and biological activity of derivatives of 4-Methyl-2-oxo-2H-1-benzopyran have been a significant area of research. For instance, Eltamany, El‐Deen, and EL-Fattah (2010) demonstrated the synthesis of 1-(4-Methyl-2-oxo-2H-1-benzopyran-7-yloxoacetyl)-4-alkylthiosemicarbazides, -1,3,4-thiadiazoles, and -1,2,4-triazoles, exploring their potential biological activities. The study involves the preparation of these compounds through various synthetic pathways, highlighting their chemical versatility and potential for generating bioactive molecules Eltamany, S. H., El‐Deen, I. M., & EL-Fattah, M. A. (2010). Synthesis and Biological Activity of 1-(4-Methyl-2-oxo-2H-1-benzopyran-7-yloxoacetyl)-4-alkylthiosemicarbazides, -1,3,4-thiadiazoles and -1,2,4-triazoles. ChemInform, 28..

Application in Tobacco Flavoring

Research has also extended to the application of benzopyran derivatives in the flavor industry. Yu (2010) synthesized Methyl 3-(2-oxo-cyclohexyl)propionate, which was converted to octahydro-2H-1-benzopyran-2-one. This compound has been shown to be a satisfactory additive in tobacco flavoring, illustrating an interesting application of benzopyran derivatives outside of the pharmaceutical domain Yu, Zhao. (2010). Synthesis of Octahydro-2H-1-benzopyran-2-one and its Application in Tobacco Flavoring. Flavour Fragrance Cosmetics.

Mechanism of Action

Target of Action

The primary target of 4-Methylumbelliferyl Nonanoate is esterases , a class of enzymes that catalyze the hydrolysis of ester bonds .

Mode of Action

4-Methylumbelliferyl Nonanoate acts as a fluorogenic substrate for esterases . This means that it is a compound that can be transformed by the enzyme into a fluorescent product. In this case, the enzyme esterase hydrolyzes 4-Methylumbelliferyl Nonanoate to produce 4-methylumbelliferone , which emits bright blue fluorescence .

Biochemical Pathways

The key biochemical pathway involved in the action of 4-Methylumbelliferyl Nonanoate is the ester hydrolysis pathway . This pathway involves the breakdown of ester bonds, a process catalyzed by esterases. The hydrolysis of 4-Methylumbelliferyl Nonanoate by esterases leads to the production of 4-methylumbelliferone .

Pharmacokinetics

The pharmacokinetics of 4-Methylumbelliferyl Nonanoate and its active metabolite, 4-methlyumbelliferyl glucuronide (4-MUG), have been studied in mice . It was found that 4-MU administered intravenously resulted in 100-fold higher 4-MU exposure compared to oral administration . The 4-MUG exposures were much higher than 4-MU exposures after both 4-MU intravenous and oral administration . The 4-MUG metabolite showed a 25.9% bioavailability .

Result of Action

The hydrolysis of 4-Methylumbelliferyl Nonanoate by esterases results in the production of 4-methylumbelliferone , which emits bright blue fluorescence . This fluorescence can be detected and measured, providing a useful tool for studying the activity of esterases in various biochemical assays .

Biochemical Analysis

Biochemical Properties

4-Methylumbelliferyl Nonanoate is a non-fluorescent lipase substrate conjugated with 4-methylumbelliferone . After lipolytic hydrolysis, the highly fluorescent 4-methylumbelliferone is released and emits strongly at 485 nm (blue fluorescence) (ex = 366 nm) . This property makes it a useful tool for studying the activity of lipases in biochemical reactions.

Cellular Effects

The cellular effects of 4-Methylumbelliferyl Nonanoate are primarily related to its role as a substrate for lipases . The hydrolysis of this compound by lipases releases 4-methylumbelliferone, which can influence cell function . For instance, it has been shown to have antitumor activity and to inhibit inflammation .

Molecular Mechanism

The molecular mechanism of 4-Methylumbelliferyl Nonanoate involves its hydrolysis by lipases to produce 4-methylumbelliferone . This reaction can be used to measure the activity of lipases in vitro . The released 4-methylumbelliferone is highly fluorescent, emitting strongly at 485 nm (blue fluorescence) when excited at 366 nm .

Temporal Effects in Laboratory Settings

The temporal effects of 4-Methylumbelliferyl Nonanoate in laboratory settings are related to its stability and degradation over time

Dosage Effects in Animal Models

While there is interest in using 4-Methylumbelliferyl Nonanoate to inhibit hyaluronan synthesis in animal models of diseases, specific studies detailing the effects of different dosages of this compound in animal models are currently lacking .

Metabolic Pathways

4-Methylumbelliferyl Nonanoate is involved in the metabolic pathway of lipase activity, where it serves as a substrate . The hydrolysis of this compound by lipases leads to the release of 4-methylumbelliferone .

Properties

IUPAC Name

(4-methyl-2-oxochromen-7-yl) nonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O4/c1-3-4-5-6-7-8-9-18(20)22-15-10-11-16-14(2)12-19(21)23-17(16)13-15/h10-13H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJIWAFZZKFSFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10171396
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl nonan-1-oate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18319-93-2
Record name Nonanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18319-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl nonan-1-oate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018319932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl nonan-1-oate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-2-oxo-2H-1-benzopyran-7-yl nonan-1-oate
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Q & A

Q1: How does 4-Methylumbelliferyl Nonanoate (4-MUN) help in studying lipase activity?

A1: 4-MUN acts as a fluorescent substrate for lipases. When lipase acts upon 4-MUN, it cleaves the ester bond, releasing the fluorescent molecule 4-methylumbelliferone (4-MU). The fluorescence intensity of 4-MU is directly proportional to the lipase activity. This allows researchers to quantify lipase activity in a sample.

Q2: Were there any differences in how lipases from different bacteria interacted with 4-MUN?

A2: Yes, the research found variations in how lipases from different bacterial strains interacted with 4-MUN, particularly in the presence of milk components. While all tested lipases showed higher activity against 4-MUN compared to 4-methylumbelliferyl oleate (4-MUO) in a buffer solution, the results differed in milk. Some lipases were less active against 4-MUN in milk []. This difference highlights the potential impact of milk components on lipase activity and emphasizes the importance of considering the assay environment when studying these enzymes.

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